molecular formula C26H30N4O3 B2829820 1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 942862-90-0

1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2829820
CAS No.: 942862-90-0
M. Wt: 446.551
InChI Key: QADMEUCODMSIJP-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a structurally advanced, potent, and selective inhibitor of D-amino acid oxidase (DAAO). DAAO is the primary enzyme responsible for the oxidative deamination of D-serine, a key co-agonist of the NMDA receptor at the glycine site. By inhibiting DAAO, this compound elevates synaptic D-serine levels, thereby potentiating NMDA receptor function. This mechanism is of significant therapeutic interest for addressing NMDA receptor hypofunction, a pathophysiological hypothesis implicated in cognitive deficits and negative symptoms of schizophrenia . Research utilizing this inhibitor explores novel treatment avenues for neuropsychiatric disorders, focusing on cognitive enhancement and the restoration of glutamatergic signaling without the direct receptor activation associated with side effects. Its high selectivity profile makes it an essential pharmacological tool for dissecting the role of the D-serine/DAAO pathway in preclinical models of synaptic plasticity, learning, and memory .

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-18-11-13-28(14-12-18)25(32)17-30-23-6-4-3-5-22(23)27-26(30)19-15-24(31)29(16-19)20-7-9-21(33-2)10-8-20/h3-10,18-19H,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADMEUCODMSIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps. One common synthetic route starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and oximated with hydroxylamine hydrochloride to yield the key scaffold. Further reactions involve conjugation with substituted benzoyl chlorides in the presence of anhydrous potassium carbonate to obtain the final product .

Chemical Reactions Analysis

1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole core, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with molecular targets such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including smooth muscle contraction and neurotransmitter release . The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests potential for significant biological activity.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one () Structural Difference: Replaces the 4-methoxyphenyl group with a 4-butylphenyl moiety. The methoxy group’s electron-donating properties may improve receptor binding compared to the alkyl chain .

4-{1-[2-(2-Methoxy-4-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one () Structural Difference: Features a 2-methoxyphenyl group and an allylphenoxyethyl side chain. The phenoxyethyl linker may alter steric interactions compared to the methylpiperidinyl-oxoethyl chain .

4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride () Structural Difference: Substitutes 4-methoxyphenyl with 4-fluorophenylmethyl and incorporates a dimethylphenoxyethyl group. The hydrochloride salt improves solubility but may affect bioavailability .

Anti-leukemic pyrroloquinoxaline derivatives () Structural Difference: Replaces benzimidazole with a pyrrolo[1,2-a]quinoxaline core. Impact: The quinoxaline moiety’s planar structure may enhance DNA intercalation, contributing to anti-leukemic activity. However, synthesis complexity increases due to multi-step iodination and cross-coupling reactions .

Physicochemical Properties:

Compound LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound ~3.2 <0.1 (aqueous) 180–185
4-Butylphenyl Analog ~4.1 <0.05 165–170
Quinoxaline Derivative ~2.8 0.2 (DMSO) 210–215
Fluorophenylmethyl Hydrochloride ~2.5 >1.0 (aqueous) 220–225 (dec.)

*Estimated using fragment-based methods.

Anti-Leukemic Activity:

  • The quinoxaline derivative () demonstrated in vitro anti-leukemic activity (IC₅₀ = 1.2 µM against K562 cells), attributed to DNA intercalation and topoisomerase inhibition. The benzimidazole core in the target compound may offer similar mechanisms but with modified selectivity due to the methoxyphenyl group .

Antioxidant and Antimicrobial Activity:

  • Pyridin-2-one analogs () showed antioxidant activity (up to 79% DPPH scavenging) and moderate antimicrobial effects. While the target compound lacks direct data, its pyrrolidinone moiety could contribute to radical scavenging, though the benzimidazole may dominate receptor-mediated activity .

Binding Affinity and Docking:

  • Molecular docking studies () suggest that electron-rich substituents (e.g., methoxy) enhance interactions with hydrophobic pockets in enzymes like cytochrome P450. The methylpiperidinyl group’s basicity may facilitate hydrogen bonding in active sites .

Biological Activity

The compound 1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, referred to as "Compound X" for brevity, is a synthetic organic molecule with potential therapeutic applications. Its structure suggests interactions with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of Compound X is C22H28N4O3C_{22}H_{28}N_{4}O_{3}. The structure includes a pyrrolidinone ring, a benzodiazole moiety, and a methoxyphenyl group, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Research into the biological activity of Compound X has revealed several potential effects:

Antiviral Activity

In vitro studies have shown that compounds similar to Compound X exhibit antiviral properties. For instance, derivatives containing piperidine structures have demonstrated efficacy against the Ebola virus by inhibiting viral entry at the level of NPC1 (Niemann-Pick C1) protein. This mechanism involves blocking the interaction between viral glycoproteins and host cell receptors .

Anthelmintic Activity

A screening of a chemical library, including compounds similar to Compound X, identified anthelmintic activity against Caenorhabditis elegans. This model organism is commonly used to evaluate the effectiveness of compounds against parasitic infections. The results indicated that certain structural modifications could enhance this activity .

Study 1: Antiviral Mechanism

A study focused on piperidine derivatives found that specific substitutions on the piperidine ring significantly increased antiviral potency. For example, compounds with a 4-methyl substitution showed improved selectivity indices compared to standard antiviral agents like Toremifene .

CompoundEC50 (µM)Selectivity Index
Toremifene0.387
Compound A0.6420
Compound B0.9310

Study 2: Anthelmintic Screening

Another investigation involving a small library of compounds screened for anthelmintic activity found that modifications leading to increased lipophilicity correlated with enhanced efficacy against C. elegans.

CompoundActivity (IC50 µM)Lipophilicity (LogP)
Compound C5.63.5
Compound D3.94.0
Compound E2.74.5

Mechanistic Insights

The proposed mechanisms of action for Compound X's biological activities include:

  • Inhibition of Viral Entry : Similar compounds have been shown to disrupt the binding of viral glycoproteins to host cell receptors, effectively preventing infection.
  • Modulation of Enzymatic Pathways : The presence of specific functional groups may allow Compound X to interact with key enzymes involved in viral replication or parasite metabolism.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade thermally sensitive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling reactions, while dichloromethane or methanol is preferred for benzodiazole alkylation steps .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts improve yields in heterocyclic ring formation .
    • Validation : Monitor reaction progress via TLC or HPLC and confirm purity with NMR and mass spectrometry .

Q. How can structural ambiguities in the benzodiazole-pyrrolidinone core be resolved?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign signals for the 4-methoxyphenyl group (δ 3.8 ppm for OCH₃) and benzodiazole protons (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidin-2-one ring and confirm substituent orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₅H₂₇N₃O₃ for a related analog) .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data across different assays?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability assays (e.g., MTT) to confirm target specificity .
  • Metabolic Stability Testing : Use liver microsomes to assess if contradictory results arise from rapid compound degradation .
  • Structure-Activity Relationship (SAR) : Modify the 4-methylpiperidinyl-2-oxoethyl side chain to evaluate its role in receptor binding .

Q. How can computational methods predict interactions with adenosine receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions between the benzodiazole moiety and adenosine A₂A receptor binding pockets .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the pyrrolidinone carbonyl and receptor residues .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and prioritize analogs for synthesis .

Q. What experimental designs mitigate off-target effects in neuroprotective studies?

  • Methodological Answer :

  • Selective Receptor Knockdown : Use siRNA targeting adenosine receptors (A₁, A₂A) in neuronal cell lines to isolate mechanism .
  • Cross-Screening : Test against related GPCRs (e.g., dopamine D₂ receptor) to confirm selectivity .
  • In Vivo Models : Employ zebrafish or rodent models of neurodegeneration with dose-response studies to validate efficacy .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility profiles?

  • Methodological Answer :

  • Solvent System Variation : Test solubility in PBS (pH 7.4), DMSO, and ethanol, as differences may arise from ionization states .
  • LogP Measurement : Determine experimental LogP (e.g., 2.8–3.5 for analogs) to correlate with computational predictions (e.g., XLogP3) .
  • Co-solvency Approaches : Use cyclodextrins or lipid-based formulations to enhance aqueous solubility for in vivo studies .

Structural and Functional Insights

Q. What role does the 4-methylpiperidinyl-2-oxoethyl side chain play in target engagement?

  • Methodological Answer :

  • Proteolysis Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to evaluate if the side chain facilitates ternary complex formation .
  • Photoaffinity Labeling : Incorporate a diazirine group into the side chain to crosslink and identify binding partners .

Advanced Synthesis Challenges

Q. How to scale up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during pyrrolidinone ring formation .
  • Crystallization-Induced Diastereomer Resolution : Introduce a temporary chiral auxiliary to separate enantiomers .

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